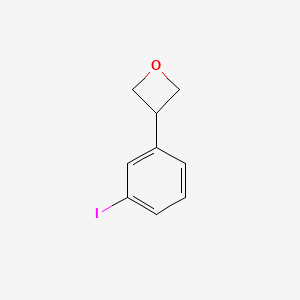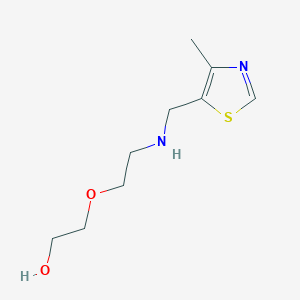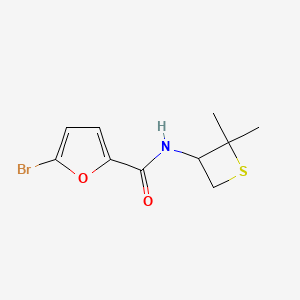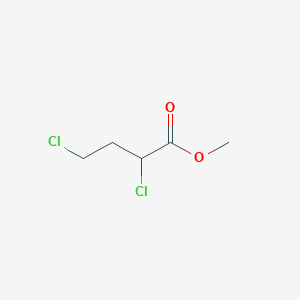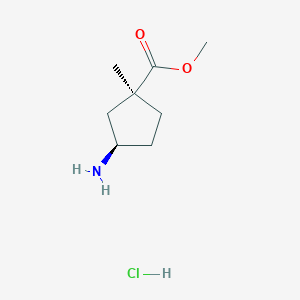
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chiral building block used in various chemical syntheses. This compound is known for its unique stereochemistry, which makes it valuable in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.
Esterification: The carboxylate group is introduced via esterification, often using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride
- Methyl (1S,3R)-3-amino-1-(trifluoromethyl)cyclopentanecarboxylate hydrochloride
Uniqueness
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex chiral molecules.
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8+;/m1./s1 |
InChI-Schlüssel |
ZHHPQWQLZPOEFX-HNJRQZNRSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H](C1)N)C(=O)OC.Cl |
Kanonische SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



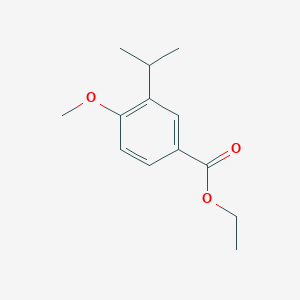
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)

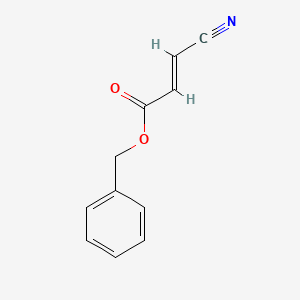
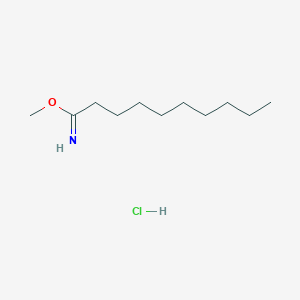
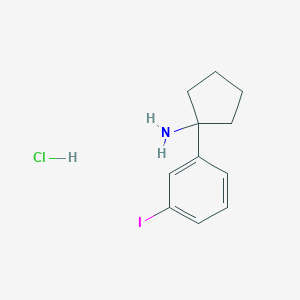
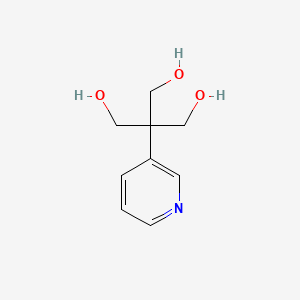
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
